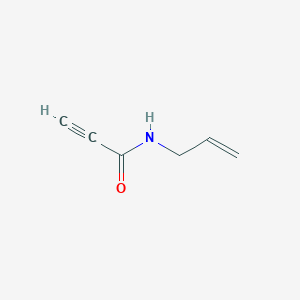

2-Propynamide, N-2-propenyl-

Description

General Context of Propynamide Chemistry

Propynamides are a class of organic compounds characterized by the presence of a propynamide functional group, which consists of a carbon-carbon triple bond (an alkyne) directly attached to an amide group. ontosight.ainih.gov This unique structural arrangement, where a terminal alkyne is conjugated with a carbonyl group through a nitrogen atom, imparts distinct chemical reactivity to the molecule. ontosight.aibrad.ac.uk Propynamides, also referred to as propiolamides, are considered a type of ynamide. nih.gov Ynamides, in general, are more stable and easier to handle than their ynamine counterparts due to the electron-withdrawing nature of the group attached to the nitrogen, which tempers the high reactivity of the nitrogen's lone pair. brad.ac.uknih.gov

The chemistry of propynamides is rich and varied, stemming from the electrophilic nature of the α-carbon and the nucleophilicity of the β-carbon of the alkyne, a polarization influenced by the adjacent amide group. brad.ac.uk These compounds serve as versatile building blocks in organic synthesis. chim.it General methods for synthesizing propynamides include the reaction of amines with derivatives of propiolic acid, such as its N-hydroxysuccinimide ester or mixed anhydride. tandfonline.comtandfonline.com Another route involves the reaction of lithiotrimethylsilylacetylene with isocyanates, followed by a desilylation step. tandfonline.comtandfonline.com

Significance of N-Substituted Alkynamides in Organic Synthesis and Materials Science

N-substituted alkynamides, including N-2-propenyl-2-propynamide, are valuable precursors in the synthesis of a wide array of complex molecules and heterocyclic scaffolds. chim.itacs.org Their utility stems from the dual functionality of the alkyne and the N-substituent, which can participate in various intramolecular and intermolecular reactions. One of the most significant applications is in cyclization reactions to form nitrogen-containing heterocycles, which are core structures in many biologically active compounds and natural products. brad.ac.ukresearchgate.netrsc.org

For instance, N-allyl propiolamides are frequently used as substrates for intramolecular cyclization to produce highly substituted γ-lactams (a five-membered cyclic amide). researchgate.netrsc.org These reactions can be catalyzed by various transition metals, including palladium, rhodium, gold, and silver, leading to diverse and functionalized lactam structures. researchgate.netrsc.orgrsc.org The specific outcome of these cyclizations can often be controlled by the choice of catalyst and reaction conditions. researchgate.net Beyond lactams, N-substituted alkynamides are used to construct other important heterocyclic systems like quinolinones, benzo[c]azepinones, and morpholinones through processes like electrophilic sulfenylation/cyclization and post-Ugi cyclization reactions. acs.orgresearchgate.netacs.org

In materials science, the incorporation of functional groups like alkynamides into polymers can impart specific properties. For example, copolymers containing N,N-dimethyl-N-2-propenyl-2-propene-1-ammonium chloride and 2-propenamide (a related but different compound) have been investigated for their effects as additives in bright nickel plating, where they can influence the plating rate and leveling of the coating. researchgate.netcolab.ws This suggests the potential for N-substituted amides in modifying surface properties and creating advanced materials.

Research Landscape for N-2-propenyl-2-propynamide

Research on 2-Propynamide, N-2-propenyl-, also known as N-allylpropiolamide, is primarily centered on its role as a versatile building block in transition-metal-catalyzed organic synthesis. A significant body of work focuses on its intramolecular cyclization reactions to generate γ-lactams and other heterocyclic compounds. researchgate.netrsc.orgrsc.org This strategy is noted for its efficiency, atom economy, and the ability to construct complex molecular architectures from a relatively simple and accessible starting material. researchgate.netrsc.org

Studies have explored a variety of catalytic systems to achieve these transformations. Palladium catalysts, for instance, have been used to synthesize (E)-α-halomethylene-γ-lactams from N-allyl propiolamides. rsc.org Rhodium-based catalysts have been shown to be highly efficient for cycloisomerization, yielding functionalized γ-lactams in high yields. researchgate.net Furthermore, gold and silver catalysts have been employed in oxidative cyclization and cycloisomerization reactions, respectively. researchgate.netnih.gov

The research highlights the compound's ability to undergo various reaction pathways, including cycloisomerization, tandem cyclization/coupling reactions, and oxidative cyclizations, to produce a diverse range of products. researchgate.netrsc.org These products, particularly the γ-lactam core, are of significant interest due to their presence in numerous natural compounds with diverse biological activities. researchgate.net

Scope and Objectives of Research on 2-Propynamide, N-2-propenyl-

The primary objective of research involving 2-Propynamide, N-2-propenyl- is to develop new and efficient synthetic methodologies for the construction of valuable heterocyclic compounds. researchgate.netrsc.org Key research goals include:

Developing Novel Catalytic Systems: A major focus is on discovering and optimizing new catalysts (often based on transition metals like palladium, rhodium, and gold) to control the selectivity and efficiency of cyclization reactions. researchgate.netrsc.orgrsc.org This includes efforts to achieve enantioselective synthesis, which is crucial for producing chiral molecules with specific biological functions. researchgate.net

Expanding Synthetic Utility: Researchers aim to broaden the range of accessible molecular structures by exploring different reaction pathways. This involves investigating tandem reactions where cyclization is combined with other transformations, such as Suzuki coupling or fluorination, in a single step. rsc.orgrsc.org

Mechanistic Understanding: A fundamental objective is to elucidate the mechanisms of these complex catalytic cycles. researchgate.net Understanding the reaction intermediates and pathways allows for more rational design of catalysts and reaction conditions to achieve desired outcomes.

Application in Total Synthesis: The ultimate goal for many synthetic chemists is to apply these developed methods to the total synthesis of complex natural products and pharmacologically active molecules that contain the heterocyclic scaffolds generated from N-2-propenyl-2-propynamide. brad.ac.ukresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Property | 2-Propenamide (Acrylamide) | Propanamide | 2-Propynamide (Propiolamide) | 2-Propen-1-amine (Allylamine) |

| Molecular Formula | C3H5NO chembk.com | C3H7NO wikipedia.org | C3H3NO nih.gov | C3H7N chemeo.com |

| Molar Mass | 71.08 g/mol chembk.com | 73.10 g/mol wikipedia.org | 69.06 g/mol nih.gov | 57.09 g/mol chemeo.com |

| Melting Point | 82-86 °C chembk.com | 80 °C wikipedia.org | Not Available | -88.2 °C |

| Boiling Point | 231.7 °C chembk.com | 213 °C wikipedia.org | Not Available | 52.9 °C |

| Water Solubility | 216 g/100 mL chembk.com | Very soluble wikipedia.org | Not Available | Miscible |

Structure

3D Structure

Properties

CAS No. |

146722-42-1 |

|---|---|

Molecular Formula |

C6H7NO |

Molecular Weight |

109.13 g/mol |

IUPAC Name |

N-prop-2-enylprop-2-ynamide |

InChI |

InChI=1S/C6H7NO/c1-3-5-7-6(8)4-2/h2-3H,1,5H2,(H,7,8) |

InChI Key |

ZKTAYBWTWJVZGR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C#C |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Propenyl 2 Propynamide and Analogues

Precursor Synthesis and Functionalization Strategies

The successful synthesis of N-2-propenyl-2-propynamide hinges on the efficient preparation of its key building blocks: propargyl amine derivatives and suitable acylating agents. Strategic functionalization of these precursors is crucial for introducing the desired chemical moieties and ensuring compatibility with subsequent coupling reactions.

Synthesis of Propargyl Amine Derivatives

Propargylamines are versatile intermediates in organic synthesis. One of the most prominent methods for their preparation is the multicomponent reaction known as the A³ coupling (aldehyde-alkyne-amine). This one-pot reaction involves the condensation of an aldehyde, a terminal alkyne, and an amine, often catalyzed by a transition metal. For the synthesis of precursors to N-2-propenyl-2-propynamide, allylamine (B125299) would serve as the amine component. Various catalytic systems, including copper and gold complexes, have been shown to effectively promote this transformation, offering high atom economy and operational simplicity.

Another significant route to propargylamines is through the alkynylation of imines. This method involves the addition of a metal acetylide to a pre-formed imine. The imine itself can be generated in situ from the corresponding aldehyde and amine. This approach provides a high degree of control over the substitution pattern of the resulting propargylamine.

Furthermore, propargylamines can be synthesized via the amination of propargylic halides or sulfonates. This nucleophilic substitution reaction, however, can sometimes be complicated by side reactions. More recently, direct dehydrative coupling of propargylic alcohols with amines has emerged as a greener alternative, often catalyzed by transition metal complexes.

Synthesis of Acylating Agents

The acylating agent required for the synthesis of N-2-propenyl-2-propynamide is propiolic acid or one of its activated derivatives. Propiolic acid itself is commercially available. For amidation reactions that proceed via an acid chloride, propioloyl chloride is the necessary reagent. This can be prepared from propiolic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents effectively convert the carboxylic acid to the more reactive acid chloride, which can then be used directly in the subsequent amidation step. The reaction is typically performed in an inert solvent.

Propiolic anhydride, another activated form of propiolic acid, can also be employed. It can be synthesized by the dehydration of propiolic acid, often using a strong dehydrating agent.

Amidation Reactions for Constructing the N-Propynamide Moiety

The central step in the synthesis of N-2-propenyl-2-propynamide is the formation of the amide bond between the propargyl amine derivative (in this case, allylamine) and the propiolic acid moiety. Several classical and modern amidation techniques can be employed for this purpose.

Coupling Reactions Utilizing Carbodiimides and Activating Agents

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are widely used reagents for promoting the direct amidation of carboxylic acids and amines. chemistrysteps.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond.

To enhance the efficiency of the coupling and suppress side reactions, activating agents or additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions, while still being sufficiently reactive towards the amine. The choice of solvent, base, and reaction temperature can significantly influence the yield and purity of the final product.

| Carboxylic Acid | Amine | Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) |

| Boc-valine | Aniline derivative | EDC | HOBt (0.1 equiv) | DMAP (1 equiv) | CH₃CN | 18 | 93 |

| Thiazole carboxylic acid | Aniline derivative | EDC | HOBt (0.1 equiv) | DMAP (1 equiv) | CH₃CN | 18 | 80 |

| Naproxen | Aniline derivative | EDC | HOBt (0.1 equiv) | DMAP (1 equiv) | CH₃CN | 18 | 57 |

| 4-Fluorophenylpropionic acid | Various amines | DCC | - | - | Ether/H₂O | 0.33 | - |

This table presents data for analogous amidation reactions to illustrate typical conditions and yields. Specific data for the reaction of propiolic acid and allylamine was not available in the searched literature.

Acid Chloride/Anhydride-Based Amidation

A traditional and highly effective method for amide bond formation is the reaction of an amine with an acid chloride or anhydride. The Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base, is a classic example. For the synthesis of N-2-propenyl-2-propynamide, this would involve the reaction of allylamine with propioloyl chloride.

The reaction is typically carried out in a non-protic solvent, and a base such as triethylamine or pyridine is added to neutralize the hydrogen chloride gas that is formed as a byproduct. This method is generally high-yielding and proceeds under mild conditions.

Direct Amidation Approaches

Direct amidation methods, which form an amide bond directly from a carboxylic acid and an amine without the need for stoichiometric activating agents, are gaining increasing attention due to their atom economy and environmental benefits. These reactions often require a catalyst to overcome the energy barrier of the reaction.

Various catalytic systems have been developed for direct amidation, including those based on boric acid and transition metals such as titanium, zirconium, and iron. diva-portal.org For instance, TiF₄ has been shown to be an effective catalyst for the direct amidation of a wide range of carboxylic acids and amines, affording good to excellent yields. researchgate.net These catalytic methods often require elevated temperatures to drive the reaction to completion by removing the water that is formed as a byproduct.

| Carboxylic Acid | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzoic acid | Benzylamine | TiF₄ (10 mol%) | Toluene | 110 | 24 | 77 |

| Cinnamic acid | Benzylamine | TiF₄ (10 mol%) | Toluene | 110 | 24 | 99 |

| Nicotinic acid | Benzylamine | TiF₄ (10 mol%) | Toluene | 110 | 24 | 93 |

| Aliphatic acids | Various amines | TiF₄ (5 mol%) | Toluene | 110 | 12 | 60-99 |

This table illustrates the utility of a direct amidation catalyst with various substrates. Specific data for the reaction of propiolic acid and allylamine was not available in the searched literature. researchgate.net

Introduction of the N-2-propenyl- Substituent

The critical step in the synthesis of N-2-propenyl-2-propynamide is the formation of the amide bond between a propynamide backbone and an allyl group. This can be approached by either forming the C-N bond on a pre-existing propynamide or by constructing the amide from allylamine and a propiolic acid derivative.

N-Alkylation Strategies

N-alkylation strategies involve the reaction of a propynamide with an allyl-containing electrophile. A common method is the direct alkylation of propynamide with an allyl halide, such as allyl bromide or allyl iodide. This reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.

A notable example of a related N-alkylation is the copper-catalyzed reaction of 3-trimethylsilyl-2-propynamides with allyl bromide. This method affords 3-allyl-2-propynamides, demonstrating the feasibility of introducing the allyl group at the nitrogen atom of a propynamide derivative.

Another effective N-alkylation approach involves the reaction of a propiolate ester, such as methyl propiolate or ethyl propiolate, with allylamine. A patented process describes the synthesis of N-alkyl-2-propynamides by reacting the corresponding amine with a propiolate ester in water. google.com This method is advantageous as it avoids the use of organic solvents and can often be performed at or near room temperature, presenting a greener alternative to traditional methods that may require harsh conditions. google.comgoogle.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the formation of the amide and the corresponding alcohol as a byproduct.

| Starting Materials | Reagents and Conditions | Product | Key Features |

| Propynamide, Allyl Bromide | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, CH3CN) | N-2-propenyl-2-propynamide | Direct alkylation of the amide nitrogen. |

| 3-Trimethylsilyl-2-propynamide, Allyl Bromide | Copper catalyst | 3-allyl-2-propynamide | Demonstrates feasibility of N-allylation. |

| Methyl or Ethyl Propiolate, Allylamine | Water, Room Temperature | N-2-propenyl-2-propynamide | Green synthesis, avoids organic solvents. google.com |

Reductive Amination Approaches

Reductive amination offers an alternative pathway to N-substituted amides. wikipedia.orgyoutube.comlibretexts.org This two-step, often one-pot, process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgyoutube.com For the synthesis of N-2-propenyl-2-propynamide, this would conceptually involve the reaction of propiolaldehyde (the aldehyde derivative of propiolic acid) with allylamine, followed by a selective reduction of the resulting imine.

While a versatile method for amine synthesis, specific examples of reductive amination for the direct synthesis of N-2-propenyl-2-propynamide are not extensively documented in the reviewed literature. The challenge lies in the selective reduction of the imine in the presence of the alkyne functionality, which could also be susceptible to reduction depending on the choice of reducing agent. Common reducing agents for reductive amination include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. youtube.com The chemoselectivity of the reduction would be a critical factor to consider in this approach.

| Conceptual Starting Materials | Intermediate | Reducing Agent | Product | Challenges |

| Propiolaldehyde, Allylamine | N-propenylprop-2-en-1-imine | e.g., NaBH4, NaBH3CN, H2/Catalyst | N-2-propenyl-2-propynamide | Chemoselective reduction of the imine without affecting the alkyne. |

Innovative Synthetic Routes and Mechanistic Considerations

Beyond classical methods, innovative synthetic strategies are continuously being developed to improve efficiency, selectivity, and sustainability.

Chemo- and Regioselectivity in Synthesis

In the synthesis of N-2-propenyl-2-propynamide, chemo- and regioselectivity are important considerations. During N-alkylation with propiolate esters, the primary amine (allylamine) selectively attacks the carbonyl carbon over the β-carbon of the alkyne (Michael addition). This selectivity is often temperature-dependent, with lower temperatures favoring the desired amidation. google.com

When starting with propynamide and an allyl halide, the primary site of alkylation is the nitrogen atom. However, the potential for O-alkylation to form an imidate exists, although it is generally less favored for primary amides. The choice of base and solvent can influence this selectivity.

In reductive amination, the key chemoselectivity challenge is the reduction of the imine intermediate without reducing the alkyne. The use of milder and more selective reducing agents like sodium cyanoborohydride is often preferred in such cases. youtube.com

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly being applied to the synthesis of amides to reduce environmental impact. nih.gov As previously mentioned, the use of water as a solvent for the reaction between propiolate esters and allylamine is a significant green approach. google.com This method eliminates the need for volatile and often toxic organic solvents.

Other green chemistry strategies that could be applied include:

Catalysis: Utilizing catalytic amounts of reagents instead of stoichiometric amounts reduces waste. The copper-catalyzed N-alkylation is an example of this.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Direct addition reactions, like the one between a propiolate ester and an amine, generally have high atom economy.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, can lead to faster reaction times and lower energy usage.

Synthetic Scale-Up and Process Optimization Research

The transition from laboratory-scale synthesis to industrial production requires careful consideration of various factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of N-2-propenyl-2-propynamide, several aspects of process optimization are crucial.

In the N-alkylation of propynamide with allyl halides, optimizing the reaction conditions is key. This includes the choice of a cost-effective and safe base and solvent system, as well as managing the exothermicity of the reaction. The purification process to remove unreacted starting materials and byproducts must also be scalable.

For the synthesis from propiolate esters and allylamine in water, the main scale-up challenges would involve efficient mixing of the reactants, temperature control, and the extraction and purification of the product from the aqueous medium. google.com The use of continuous flow reactors could offer advantages in terms of heat and mass transfer, leading to better control and potentially higher yields and purity. nih.gov

Process optimization would also involve a thorough study of reaction parameters such as temperature, concentration, and reaction time to maximize yield and minimize the formation of impurities. The development of robust analytical methods to monitor the reaction progress and product quality is also essential for a successful scale-up.

Reactivity and Transformation Pathways of 2 Propynamide, N 2 Propenyl

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond of the propiolamide (B17871) is electron-rich and susceptible to attack by electrophiles. It also readily participates in a variety of pericyclic and metal-catalyzed reactions.

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The alkyne moiety of N-allylpropiolamide can participate in various cycloaddition reactions.

[2+2] Cycloaddition: Intramolecular [2+2] cycloaddition of N-allylpropiolamides has been demonstrated, particularly using gold catalysts. For instance, in the presence of a gold catalyst such as [Au(PPh₃)]SbF₆, N-allylpropiolamides can undergo intramolecular cycloisomerization to yield aza-bicyclo[3.2.0]hept-6-en-2-ones. semanticscholar.org This transformation is proposed to proceed through a tandem formal [2+2] cycloaddition followed by a skeletal rearrangement. semanticscholar.org

[3+2] Cycloaddition: The Huisgen [3+2] dipolar cycloaddition is a classic example of this reaction type, involving the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. nih.gov The alkyne in N-allylpropiolamide can act as the dipolarophile. For example, it can react with azides to form triazoles or with nitrile oxides to generate isoxazoles. While specific examples for N-allylpropiolamide are not abundant in the cited literature, the general reactivity of terminal alkynes in [3+2] cycloadditions is well-established. nih.govuchicago.edu These reactions are often regioselective.

Hydration: The addition of water across the carbon-carbon triple bond, known as hydration, is a fundamental reaction of alkynes. This reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. For terminal alkynes like N-allylpropiolamide, this initially forms an enol, which then tautomerizes to the more stable ketone. Gold complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are effective catalysts for the hydration of alkynes under mild conditions. mdpi.com

Hydroamination: This reaction involves the addition of an N-H bond of an amine across the alkyne. Similar to hydration, hydroamination can be catalyzed by various transition metals, with gold catalysts being particularly effective. mdpi.com The reaction of N-allylpropiolamide with primary or secondary amines in the presence of a suitable catalyst would lead to the formation of enamines or imines. mdpi.com The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the alkyne of N-allylpropiolamide can lead to di- or tetra-halogenated products. The reaction typically proceeds via a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. youtube.com The addition of one equivalent of a halogen yields a dihaloalkene, and a second equivalent can lead to a tetrahaloalkane.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the alkyne follows Markovnikov's rule, with the halogen atom adding to the internal carbon of the alkyne and the hydrogen adding to the terminal carbon. masterorganicchemistry.com This regioselectivity is due to the formation of the more stable vinyl cation intermediate. The reaction proceeds to give a vinyl halide, and a second addition can occur to yield a geminal dihalide.

Transition metal catalysis offers a powerful platform for the functionalization of alkynes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fiveable.mersc.orguq.edu.au

Sonogashira Coupling: This cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. nrochemistry.comwikipedia.orgorganic-chemistry.org For N-allylpropiolamide, a Sonogashira coupling would result in the formation of a disubstituted alkyne, linking the propiolamide backbone to an aryl or vinyl group. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgmdpi.com While the canonical Heck reaction involves an alkene, variations exist for the coupling of alkynes. In the context of N-allylpropiolamide, the alkyne could potentially undergo coupling reactions analogous to the Heck reaction under specific catalytic conditions.

Stille Coupling: The Stille reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate. organic-chemistry.orglibretexts.orgwikipedia.org To utilize N-allylpropiolamide in a Stille coupling, it would first need to be converted into an organostannane derivative (e.g., via hydrostannylation of the alkyne) or a vinyl halide/triflate. The resulting compound could then be coupled with a suitable partner.

Hydroarylation: This reaction involves the addition of an aryl C-H bond across the alkyne. A palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids has been developed as an efficient method to synthesize N-allylbenzamide derivatives. nih.gov This suggests that N-allylpropiolamide could undergo similar transformations, providing a direct route to arylated allyl amides.

Hydrovinylation: Hydrovinylation is the addition of a vinyl group and a hydrogen atom across a double or triple bond. This reaction can be catalyzed by various transition metals. While specific examples with N-allylpropiolamide are not detailed in the provided search results, the general reactivity of alkynes suggests its feasibility.

Transition Metal-Catalyzed Alkyne Functionalization

Reactions Involving the Alkene Moiety

The alkene group, a carbon-carbon double bond, is characterized by its electron-rich π-system, making it susceptible to attack by electrophiles and radicals. Its presence also enables cycloadditions and metathesis reactions.

Electrophilic addition is a fundamental reaction of alkenes. The π-bond acts as a nucleophile, attacking an electrophilic species to form a carbocation intermediate, which is then captured by a nucleophile. wikipedia.orglumenlearning.com

Bromination: The addition of molecular bromine (Br₂) across the double bond of an alkene typically proceeds through a cyclic bromonium ion intermediate. This is followed by backside attack by a bromide ion, resulting in an anti-addition product, a vicinal dibromide. While specific studies on the bromination of 2-Propynamide, N-2-propenyl- are not prevalent in the literature, the expected reaction would yield N-(2,3-dibromopropyl)propiolamide. The reaction conditions, such as the use of a non-polar solvent like carbon tetrachloride, would favor this electrophilic addition pathway. quora.com

The allylic position—the sp³-hybridized carbon adjacent to the double bond—is particularly susceptible to radical reactions due to the resonance stabilization of the resulting allylic radical. chemistrysteps.com

For N-allyl amides, the most significant radical reaction involving the alkene moiety is allylic bromination, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). libretexts.orgyoutube.com Instead of adding across the double bond, this reaction substitutes a hydrogen atom at the allylic position with a bromine atom.

The mechanism proceeds via a radical chain reaction:

Initiation: Homolytic cleavage of the N-Br bond in NBS generates a bromine radical.

Propagation: The bromine radical abstracts an allylic hydrogen from 2-Propynamide, N-2-propenyl-, forming HBr and a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (present in low concentrations) to form the allylic bromide product and a new bromine radical, which continues the chain. youtube.com

Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is crucial as it maintains a very low concentration of Br₂ and HBr, which suppresses the competing electrophilic addition to the double bond. libretexts.org The expected product of this reaction would be N-(3-bromoprop-1-en-1-yl)propiolamide.

Table 1: Comparison of Bromination Reactions Involving the Alkene Moiety

| Reaction Type | Reagent | Typical Conditions | Moiety Involved | Product Type |

|---|---|---|---|---|

| Electrophilic Addition | Br₂ | CCl₄, dark | C=C double bond | Vicinal Dibromide |

| Radical Substitution | NBS | CCl₄, light/heat | Allylic C-H bond | Allylic Bromide |

Epoxidation: Alkenes can be converted to epoxides (oxiranes) by reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene, resulting in syn-addition of the oxygen. libretexts.org Applying this to 2-Propynamide, N-2-propenyl- would yield N-(oxiran-2-ylmethyl)propiolamide. The reactivity of the alkene towards epoxidation is enhanced by electron-donating groups and decreased by electron-withdrawing groups. libretexts.org Subsequent acid-catalyzed ring-opening of the epoxide with water leads to the formation of an anti-vicinal diol. libretexts.org

Dihydroxylation: Dihydroxylation is the conversion of an alkene into a vicinal diol (a glycol). The stereochemical outcome depends on the reagents used. wikipedia.org

Syn-dihydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org The reaction proceeds through a cyclic metallocyclic intermediate (e.g., an osmate ester), which is subsequently hydrolyzed to give the syn-diol. libretexts.org For 2-Propynamide, N-2-propenyl-, this reaction would produce N-(2,3-dihydroxypropyl)propiolamide with both hydroxyl groups on the same face of the original double bond. Due to the high cost and toxicity of OsO₄, it is often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.org

Anti-dihydroxylation: As mentioned above, this can be achieved via a two-step process: epoxidation of the alkene followed by acid-catalyzed hydrolysis. libretexts.org

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, catalyzed by metal alkylidene complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). wikipedia.org While 2-Propynamide, N-2-propenyl- itself cannot undergo intramolecular ring-closing metathesis (RCM), its derivatives are excellent substrates for such transformations.

For instance, the related compound N,N-diallylpropiolamide can undergo RCM to form a five-membered heterocyclic ring. In this reaction, the two terminal alkene groups of the diallyl substrate react in the presence of a ruthenium catalyst to form a cyclic alkene (a pyrroline (B1223166) derivative) and release ethylene (B1197577) gas as a volatile byproduct, which drives the reaction to completion. organic-chemistry.orgwikipedia.org

Table 2: Representative Olefin Metathesis Reactions on Diallyl Amine Systems

| Catalyst | Substrate | Product | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Grubbs' 1st Gen. | N,N-Diallyl-p-toluenesulfonamide | 1-Tosyl-2,5-dihydro-1H-pyrrole | CH₂Cl₂ | 98% | organic-chemistry.org |

| Grubbs' 2nd Gen. | Diethyl diallylmalonate | Diethyl 3-cyclopentene-1,1-dicarboxylate | CH₂Cl₂ | >95% | organic-chemistry.org |

Furthermore, the single alkene moiety in 2-Propynamide, N-2-propenyl- can participate in cross-metathesis (CM) with other olefins, leading to the formation of new, substituted alkenes. nih.gov

Reactions Involving the Amide Linkage

The amide bond is the most stable carboxylic acid derivative towards nucleophilic substitution, a stability attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This delocalization imparts partial double-bond character to the C-N bond, making it stronger and less reactive. pressbooks.pub

Hydrolysis of the amide linkage in 2-Propynamide, N-2-propenyl- breaks the C-N bond, yielding propiolic acid and allylamine (B125299) (or their conjugate acid/base forms). Due to the stability of the amide bond, these reactions typically require harsh conditions, such as heating in the presence of strong acids or bases. pressbooks.pubarkat-usa.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which makes the carbonyl carbon significantly more electrophilic. A water molecule can then act as a nucleophile and attack the carbonyl carbon. pressbooks.pub A series of proton transfer steps follows, culminating in the departure of the leaving group, allylamine. Since the reaction is performed in acid, the liberated allylamine is protonated to form an allylammonium salt. The final products are propiolic acid and allylammonium ion. libretexts.org

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. researchgate.net The amide C-N bond is then cleaved as the leaving group, the allylamide anion (H₂N-CH₂CH=CH₂⁻), is expelled. This anion is a strong base and immediately deprotonates the newly formed propiolic acid. The final products after an acidic workup are propiolic acid and allylamine. Without the workup, the products are the propiolate salt and allylamine. libretexts.org Generally, the hydrolysis of amides is slower than that of esters under similar conditions because the amide anion is a poorer leaving group than an alkoxide anion. arkat-usa.org

Studies on various N-substituted amides have shown that reaction rates are influenced by steric hindrance around the carbonyl group and the electronic properties of the substituents. fiveable.me

Transamidation Reactions

Transamidation, the conversion of one amide into another by reaction with an amine, is a fundamentally important transformation in organic synthesis. While direct transamidation of N-allylpropiolamide is not extensively documented, the reactivity of structurally related N-allyl ynamides provides insight into potential pathways involving the cleavage of the N-C bond.

In a study on the synthesis of amidines from N-allyl-N-sulfonyl ynamides, a palladium-catalyzed reaction with amines resulted in an allyl transfer, demonstrating the lability of the N-allyl group under catalytic conditions. Specifically, the reaction of an N-allyl-N-sulfonyl ynamide with cyclohexylamine (B46788) in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, yielded a mixture of amidine products, with the ratio of products dependent on the amount of amine used nih.gov. This transformation proceeds through an ynamido-palladium-π-allyl complex, highlighting a potential pathway for the functionalization of the amide nitrogen in N-allylpropiolamide through an allyl transfer mechanism rather than a direct acyl substitution at the carbonyl carbon.

Further research into transition-metal-free transamidation protocols for various amides has shown that activation of the amide bond, for instance by an N-Boc group, can facilitate the reaction with a wide range of amines researchgate.net. While not directly applied to N-allylpropiolamide, these methodologies suggest that appropriate activation of the amide nitrogen could enable its participation in transamidation reactions.

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The concurrent presence of an alkyne and an alkene in 2-Propynamide, N-2-propenyl- makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions are highly atom-economical and offer a rapid route to complex molecular structures. A significant body of research has focused on the intramolecular cyclization of N-allyl propiolamides to construct highly substituted γ-lactams.

Palladium-catalyzed reactions are particularly prevalent in this area. For instance, a tandem cyclization/Suzuki coupling reaction of N-allyl propiolamides with phenylboronic acid has been developed. acs.orgmdpi.com Using a Pd(PPh₃)₄ catalyst with KF as a base in toluene, this reaction yields α-phenylmethylene-γ-lactams. The process involves an initial cyclization onto the alkyne followed by a cross-coupling reaction.

Another elegant example is a palladium(II)-catalyzed cascade reaction of propiolamides with arylboronic acids, which furnishes α-alkylidene-β-hydroxy-γ-lactams. This reaction proceeds under optimized conditions using Pd(OAc)₂ as the catalyst and bpy as a ligand scispace.comnih.gov. The proposed mechanism involves the generation of an arylpalladium species, which then participates in a cascade of intramolecular cyclization and subsequent transformations.

Gold catalysts have also been employed in the cycloisomerization of N-allyl propiolamides. For example, a gold(I)-catalyzed reaction can lead to the formation of aza-bicyclo[3.2.0]hept-6-en-2-ones through a tandem formal [2+2] cycloaddition/skeletal rearrangement scispace.com. Interestingly, the reaction outcome can be altered by the reaction atmosphere; under an air atmosphere, tricarbonyl compounds are produced instead of the bicyclic γ-lactam products scispace.com.

Radical cyclizations offer another avenue for the transformation of N-allyl propiolamides. A cascade radical cyclization initiated by the addition of aryl radicals (generated from anilines) to the alkyne moiety of N-allyl propiolamides has been reported to produce polycyclic γ-lactams nih.gov.

The following table summarizes selected tandem and cascade reactions of 2-Propynamide, N-2-propenyl- and its derivatives.

| Catalyst/Reagent | Co-reactant | Product | Reference |

| Pd(PPh₃)₄, KF | Phenylboronic acid | α-Phenylmethylene-γ-lactam | acs.orgmdpi.com |

| Pd(OAc)₂, bpy | Arylboronic acid | α-Alkylidene-β-hydroxy-γ-lactam | scispace.comnih.gov |

| [Au(PPh₃)]SbF₆ | None | Aza-bicyclo[3.2.0]hept-6-en-2-one | scispace.com |

| Anilines (as radical precursors) | None | Polycyclic γ-lactam | nih.gov |

Stereochemical Aspects of Reactions

The stereochemical outcome of reactions involving 2-Propynamide, N-2-propenyl- is a critical aspect, particularly in the synthesis of chiral γ-lactams, which are often found in biologically active molecules. Several strategies have been developed to control the stereochemistry of the cyclization reactions.

Enantioselective cycloisomerization of N-allyl propiolamides has been achieved using rhodium catalysts with chiral ligands. For instance, a commercially available Rh(I) catalyst in combination with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) can transform N-allyl propiolamides into functionalized γ-lactams with high efficiency (82–96% yield) and excellent enantioselectivity (up to 99% ee) nih.gov. The proposed mechanism involves the coordination of the substrate to the chiral Rh(I) species, followed by an intramolecular oxidative cyclization to form a metallacyclopentane intermediate.

Palladium-catalyzed asymmetric synthesis has also been explored. The synthesis of (Z)-α-alkylidene-γ-butyrolactams from the corresponding (Z)-N-allyl propiolamides has been accomplished with moderate enantioselectivity by employing chiral nitrogen-containing ligands in the presence of a palladium catalyst scispace.comnih.gov.

The diastereoselectivity of these reactions is also a key consideration. In many of the tandem and cascade reactions, the relative stereochemistry of the newly formed stereocenters is controlled by the concerted nature of the cyclization process and the geometry of the transition state. For example, the palladium-catalyzed tandem fluorination and cyclization of N-allyl propiolamides with N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent produces α-fluoromethylene γ-lactams with high (E)-selectivity.

The table below provides examples of stereoselective reactions involving N-allyl propiolamide derivatives.

| Catalyst/Ligand | Reaction Type | Stereochemical Outcome | Reference |

| [Rh(cod)Cl]₂ / BINAP | Cycloisomerization | High enantioselectivity (up to 99% ee) | nih.gov |

| Pd(OAc)₂ / Chiral nitrogen-containing ligands | Cyclization | Moderate enantioselectivity | scispace.comnih.gov |

| Pd(TFA)₂ / BC | Tandem fluorination/cyclization | High (E)-diastereoselectivity |

Polymerization Studies of 2 Propynamide, N 2 Propenyl

Homopolymerization Mechanisms

The potential for homopolymerization of 2-Propynamide, N-2-propenyl- exists through several pathways, though the reactivity of each functional group would be a critical factor.

Free Radical Polymerization of the Alkene Moiety

Generally, the allyl group is less reactive in free-radical polymerization compared to other vinyl monomers due to degradative chain transfer, where a hydrogen atom is abstracted from the allyl group, leading to a stable, less reactive radical. This typically results in low molecular weight polymers or oligomers. For 2-Propynamide, N-2-propenyl-, the presence of the electron-withdrawing propynamide group could influence the reactivity of the allyl double bond, but without specific studies, the extent of this influence is unknown.

Anionic Polymerization

Anionic polymerization is typically effective for monomers with electron-withdrawing groups that can stabilize a carbanion. The amide and alkyne groups in 2-Propynamide, N-2-propenyl- could potentially support anionic polymerization. However, the acidic proton of the terminal alkyne could interfere with anionic initiators, leading to termination or side reactions.

Ring-Opening Polymerization

Ring-opening polymerization is not directly applicable to 2-Propynamide, N-2-propenyl- as it is not a cyclic monomer. This mechanism would only be relevant for specific cyclic derivatives, of which none are described in the context of this monomer in the available literature.

Metathesis Polymerization

The alkene moiety of the allyl group could theoretically undergo ring-opening metathesis polymerization (ROMP) if the monomer were a strained cycloalkene, which it is not. Acyclic diene metathesis (ADMET) polymerization could be a possibility if both the alkene and alkyne were to participate, but this is a highly specific reaction and there is no evidence in the literature to suggest it occurs with this monomer.

Copolymerization with Complementary Monomers

Copolymerization with Vinyl Monomers

Copolymerization of 2-Propynamide, N-2-propenyl- with various vinyl monomers such as styrenes, acrylates, or methacrylates could potentially lead to polymers with interesting properties, incorporating the alkyne functionality for post-polymerization modification. However, the reactivity ratios, which determine the composition of the resulting copolymer, are unknown. The aforementioned issue of degradative chain transfer from the allyl group would also be a significant factor in these copolymerizations.

Due to the lack of specific research data, it is not possible to provide detailed research findings or construct data tables related to the polymerization of 2-Propynamide, N-2-propenyl-. Any further discussion would be conjectural and would not meet the standard of a scientifically accurate and authoritative article.

Copolymerization with Alkyne Monomers

The copolymerization of N-allylpropynamide with other alkyne monomers is a nuanced area of study due to the presence of two distinct polymerizable groups: the terminal alkyne (propynamide) and the alkene (allyl) functionalities. The relative reactivity of these groups dictates the structure of the resulting copolymer. In copolymerization reactions, the composition and sequence distribution of the monomer units along the polymer chain are determined by the monomer feed composition and the reactivity ratios of the comonomers. fiveable.mescielo.org

Reactivity ratios, denoted as r₁ and r₂, quantify the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer. fiveable.me For the copolymerization of N-allylpropynamide (M₁) with another alkyne monomer (M₂), four propagation reactions are possible:

M₁• + M₁ → M₁M₁• (Rate constant: k₁₁)

M₁• + M₂ → M₁M₂• (Rate constant: k₁₂)

M₂• + M₁ → M₂M₁• (Rate constant: k₂₁)

M₂• + M₂ → M₂M₂• (Rate constant: k₂₂)

The reactivity ratios are then defined as r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁. The product of these ratios (r₁r₂) indicates the copolymerization behavior:

r₁r₂ = 1: An ideal random copolymer is formed, where the monomer units are randomly distributed along the chain. fiveable.me

r₁r₂ < 1: The copolymerization favors the alternating placement of monomer units. fiveable.me

r₁r₂ > 1: The system tends toward the formation of block copolymers. fiveable.me

While specific reactivity ratios for N-allylpropynamide with various alkyne comonomers are not extensively documented in the literature, studies on related systems suggest that the polymerization can be tailored to favor either the alkyne or allyl group, or to incorporate both into the polymer structure. The choice of initiator, catalyst, and reaction conditions plays a crucial role in directing the polymerization pathway. For instance, certain catalysts may selectively polymerize the alkyne functionality, leaving the allyl groups pendant for subsequent modification.

Polymerization Initiator and Catalyst Systems Research

A variety of initiator and catalyst systems have been investigated for the polymerization of monomers containing alkyne and amide functionalities. These can be broadly categorized into free-radical initiators and transition metal catalysts, each offering distinct advantages in controlling the polymerization process.

Free-Radical Initiators: These initiators generate free radicals upon thermal or photochemical decomposition, which then initiate the polymerization of the monomer. sigmaaldrich.com

Thermal Initiators: Azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and organic peroxides, like benzoyl peroxide (BPO), are commonly used. sigmaaldrich.com They decompose at elevated temperatures to produce radicals that can initiate the polymerization of the alkyne or allyl groups.

Photoinitiators: These compounds generate radicals upon exposure to ultraviolet (UV) or visible light, allowing for polymerization to occur at lower temperatures and with greater spatial and temporal control.

Transition Metal Catalysts: Transition metal complexes, particularly those based on rhodium, have shown remarkable efficacy in catalyzing the polymerization of N-substituted propargylamides. wiley-vch.denist.gov These systems often proceed through a coordination-insertion mechanism, providing excellent control over the polymer's stereochemistry and molecular weight. Rhodium(I) complexes bearing an aryl-substituted 1,3,5-hexatriene (B1211904) chain, for example, have been demonstrated as highly effective initiators for the living polymerization of N-propargylamides. wiley-vch.de

The choice of initiator or catalyst system is critical as it can influence which functional group on the N-allylpropynamide monomer preferentially reacts. For instance, radical initiators may lead to cross-linking through the reaction of both the alkyne and allyl groups, whereas specific transition metal catalysts might selectively polymerize the alkyne bond. researchgate.net

Controlled Polymerization Techniques

Controlled polymerization techniques are pivotal for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-group functionalities. researchgate.net For a monomer like N-allylpropynamide, these methods offer the potential to create polymers with precise architectures.

Reversible Deactivation Radical Polymerization (e.g., ATRP, RAFT)

Reversible Deactivation Radical Polymerization (RDRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have emerged as powerful tools for polymer synthesis. fiveable.mescielo.org

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile RDRP technique that employs a transition metal catalyst (commonly copper-based) in conjunction with a ligand to reversibly activate and deactivate the growing polymer chains. researchgate.netresearchgate.net This process allows for the controlled polymerization of a wide range of monomers. For monomers containing alkyne functionalities, it is sometimes necessary to protect the alkyne group to prevent side reactions with the copper catalyst. sigmaaldrich.com The use of functional initiators in ATRP can also be employed to introduce specific end-groups, such as azide (B81097) or alkyne moieties, for subsequent "click" chemistry reactions. sigmaaldrich.com

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another prominent RDRP method that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. researchgate.net RAFT is known for its compatibility with a broad range of functional monomers and reaction conditions. The selection of an appropriate RAFT agent is crucial for achieving good control over the polymerization of a specific monomer. researchgate.net

The application of ATRP and RAFT to N-allylpropynamide would enable the synthesis of polymers with controlled molecular weights and architectures, with the potential for incorporating both the allyl and propargyl functionalities into the polymer backbone or as pendant groups.

Living Polymerization Approaches

Living polymerization methods provide the highest degree of control over the polymerization process, allowing for the synthesis of polymers with precisely defined molecular weights and the ability to form block copolymers through sequential monomer addition.

A significant advancement in this area is the well-controlled living polymerization of N-propargylamides and their derivatives using rhodium(I) catalysts. wiley-vch.denist.gov Research has shown that rhodium(I) complexes with an aryl-substituted 1,3,5-hexatriene ligand can act as excellent initiators for the polymerization of these non-conjugated terminal alkynes. wiley-vch.de This method yields polymers with a cis-stereoregular structure and a narrow molecular weight distribution. wiley-vch.de The living nature of this polymerization has been confirmed by the linear relationship between the monomer-to-initiator ratio and the resulting polymer's molecular weight, as well as by successful multistage polymerization experiments. wiley-vch.de This approach also facilitates the functionalization of polymer chain ends and the synthesis of novel block copolymers. wiley-vch.de

Below is a table summarizing the results of a living polymerization study of a representative N-propargylamide using a rhodium catalyst system.

| Monomer/Initiator Ratio | Number Average Molecular Weight (Mₙ) | Polydispersity Index (PDI) |

| 50 | 5,200 | 1.12 |

| 100 | 10,100 | 1.10 |

| 200 | 20,500 | 1.15 |

| 400 | 41,200 | 1.18 |

Data is representative of typical results found in the literature for living polymerization of N-propargylamides.

Post-Polymerization Modification and Functionalization of Polymers

Polymers derived from N-allylpropynamide are particularly amenable to post-polymerization modification due to the presence of reactive pendant allyl and/or alkyne groups. This allows for the synthesis of a single polymer backbone that can then be functionalized with a variety of molecules to create a library of materials with diverse properties. acs.org

"Click" chemistry reactions are especially well-suited for post-polymerization modification because they are highly efficient, selective, and often proceed under mild conditions. sigmaaldrich.comnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a premier example of a click reaction that involves the reaction between a terminal alkyne and an azide to form a stable triazole linkage. sigmaaldrich.comugent.be Polymers with pendant alkyne groups can be readily functionalized with a wide array of azide-containing molecules, including biomolecules, fluorescent dyes, and other polymers. nih.govugent.be

Thiol-ene and Thiol-yne Reactions: The pendant allyl (ene) and alkyne groups on the polymer backbone can react with thiol-containing compounds via a radical-mediated addition. sigmaaldrich.comnih.gov The thiol-ene reaction is particularly efficient for modifying polymers with pendant allyl groups. nih.gov

The ability to perform sequential and orthogonal modifications on polymers containing both allyl and alkyne functionalities opens up possibilities for creating highly complex and multifunctional materials. acs.org For example, the alkyne groups could be modified using CuAAC, followed by the modification of the allyl groups via a thiol-ene reaction.

The following table lists some common post-polymerization modification reactions for polymers with pendant alkyne and alkene groups.

| Reactive Group on Polymer | Reagent | Reaction Type | Resulting Linkage |

| Pendant Alkyne | Azide-functionalized molecule | CuAAC | Triazole |

| Pendant Alkene (Allyl) | Thiol-functionalized molecule | Thiol-ene | Thioether |

| Pendant Alkyne | Thiol-functionalized molecule | Thiol-yne | Vinyl sulfide/dithioether |

In-depth Theoretical and Computational Investigations of 2-Propynamide, N-2-propenyl-

Computational chemistry is a powerful tool for investigating molecular properties and reaction dynamics. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely used to predict the behavior of molecules. These techniques allow for the exploration of concepts like molecular orbitals, conformational stability, spectroscopic signatures, and the energetic pathways of chemical reactions, including the characterization of transition states and activation energies.

While general principles of computational chemistry and studies on analogous molecules containing amide, alkyne, or alkene functional groups exist, the strict requirement to focus solely on 2-Propynamide, N-2-propenyl- prevents the inclusion of such related but non-specific data. Generating an article with the requested level of detail, including data tables and specific research findings, would necessitate fabricating information, which contravenes the principles of scientific accuracy.

Therefore, it is not possible to provide the requested article at this time due to the absence of specific research data for 2-Propynamide, N-2-propenyl- in the scientific literature.

Theoretical and Computational Investigations of 2 Propynamide, N 2 Propenyl

Reaction Mechanism Elucidation through Computational Chemistry

Solvent Effects on Reaction Pathways

Computational chemistry provides critical insights into how the choice of solvent can influence the reaction pathways, kinetics, and thermodynamics of chemical processes involving 2-Propynamide, N-2-propenyl-. The presence of polar protic, polar aprotic, and nonpolar solvents can significantly alter the energy landscape of a reaction by stabilizing or destabilizing reactants, transition states, and products to different extents.

For 2-Propynamide, N-2-propenyl-, theoretical studies would typically focus on reactions involving its key functional groups: the terminal alkyne, the N-allyl group, and the amide linkage. For instance, the nucleophilic addition to the activated alkyne is a common reaction pathway. nih.govacs.org Computational models, such as those employing Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM), can simulate the solvent environment and calculate the activation energies for such reactions.

Generally, polar solvents are expected to enhance the rate of reactions that proceed through polar or charged transition states. nih.gov For example, in the base-catalyzed Michael addition of a nucleophile to the propiolamide (B17871) moiety, a polar solvent would stabilize the developing negative charge in the transition state, thereby lowering the activation barrier compared to a nonpolar solvent.

A hypothetical computational study might compare the reaction profile in a nonpolar solvent like toluene, a polar aprotic solvent like dimethylformamide (DMF), and a polar protic solvent like water. The calculated activation energies (ΔG‡) would illustrate the solvent's role.

Interactive Table 1: Hypothetical Activation Energies for Nucleophilic Addition to 2-Propynamide, N-2-propenyl- in Various Solvents. This table illustrates how computational models could predict the effect of solvent polarity on reaction kinetics.

| Solvent | Dielectric Constant (ε) | Predicted Activation Energy (ΔG‡) (kcal/mol) | Relative Rate Enhancement |

| Toluene | 2.4 | 25.8 | 1x |

| DMF | 36.7 | 19.2 | ~3,500x |

| Water | 80.1 | 17.5 | ~25,000x |

These simulated results would demonstrate that polar solvents can dramatically accelerate the reaction, providing predictive power for selecting optimal experimental conditions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. wikipedia.org For a relatively small and flexible molecule like 2-Propynamide, N-2-propenyl-, MD simulations offer a window into its conformational dynamics, flexibility, and the nature of its interactions with surrounding molecules, whether in a condensed phase or in solution. bioinformaticsreview.comnih.govresearchgate.net

An MD simulation of 2-Propynamide, N-2-propenyl-, would typically involve placing the molecule (or an ensemble of molecules) in a simulation box, often with an explicit solvent like water, and solving Newton's equations of motion for the system. wikipedia.org This allows for the observation of its dynamic behavior on a timescale from picoseconds to microseconds.

Key dynamic behaviors of interest for this molecule would include:

Conformational Flexibility: Rotation around the C-N and C-C single bonds allows the molecule to adopt various conformations. MD simulations can map the potential energy surface associated with these rotations and identify low-energy, stable conformers.

Amide Plane Dynamics: The planarity of the amide group and the rotational barrier around the C-N bond can be analyzed.

Functional Group Fluctuations: The simulation would track the movement and orientation of the terminal alkyne and allyl groups, which is crucial for understanding their accessibility for reactions.

Intermolecular interactions are central to the behavior of molecules in a condensed phase. For 2-Propynamide, N-2-propenyl-, the amide group is a key site for hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) between these atoms and surrounding solvent molecules or other solute molecules. nih.gov In an aqueous solution, the RDF would show a high probability of finding water molecules at specific distances and orientations around the amide group, indicating strong solvation. acs.orgchoudharylab.com

Interactive Table 2: Predicted Intermolecular Interaction Properties from a Hypothetical MD Simulation of 2-Propynamide, N-2-propenyl- in Water. This table shows the type of data that can be extracted from MD simulations to characterize non-covalent interactions.

| Interaction Type | Donor Atom | Acceptor Atom | Average H-Bond Distance (Å) | Average H-Bond Lifetime (ps) |

| Hydrogen Bond | Amide (N-H) | Water (O) | 1.9 | 2.5 |

| Hydrogen Bond | Water (O-H) | Carbonyl (C=O) | 1.8 | 3.1 |

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to correlate a molecule's structural and electronic properties with its chemical reactivity. Density Functional Theory (DFT) is a powerful tool for this purpose, enabling the calculation of various molecular descriptors. irjweb.comresearchgate.netnih.gov For 2-Propynamide, N-2-propenyl-, these studies would focus on quantifying the reactivity of the π-systems in the alkyne and alkene groups and the influence of the electron-withdrawing amide group.

Key computational descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. mdpi.comnih.gov For 2-Propynamide, N-2-propenyl-, the HOMO would likely be localized on the alkene or alkyne π-bonds, while the LUMO would be on the conjugated propiolamide system, indicating these are the primary sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the MEP would show a negative potential around the carbonyl oxygen and a positive potential near the amide proton and the terminal acetylenic proton.

Global Reactivity Descriptors: Properties like chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies to provide a quantitative measure of reactivity. nih.govmdpi.com

Interactive Table 3: Hypothetical Reactivity Descriptors for 2-Propynamide, N-2-propenyl- Calculated via DFT (B3LYP/6-31G*). This table presents typical quantum chemical descriptors used to analyze molecular reactivity.

| Descriptor | Value (eV) | Implication |

| HOMO Energy | -7.5 | Moderate electron-donating capability |

| LUMO Energy | -0.8 | Good electron-accepting capability |

| HOMO-LUMO Gap | 6.7 | High kinetic stability |

| Chemical Hardness (η) | 3.35 | Indicates a relatively stable molecule |

| Electrophilicity Index (ω) | 2.76 | Strong electrophilic character |

Advanced Computational Methodologies for Novel Compound Design

The scaffold of 2-Propynamide, N-2-propenyl- can serve as a starting point for the rational design of novel compounds with desired properties, such as enhanced biological activity or specific material characteristics. Advanced computational methods are integral to this process. nih.govrjpbr.com

Methodologies for novel compound design include:

Quantitative Structure-Activity Relationship (QSAR): If a set of analogues of 2-Propynamide, N-2-propenyl- were synthesized and tested for a specific biological activity, a QSAR model could be developed. neovarsity.orgijert.org This involves creating a mathematical model that correlates molecular descriptors (e.g., steric, electronic, hydrophobic properties) with observed activity. drugdesign.orgrutgers.edunih.gov The resulting model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Scaffold Hopping and Fragment-Based Design: Computational techniques can be used to replace the core structure (scaffold) of 2-Propynamide, N-2-propenyl- with other chemical motifs that maintain a similar spatial arrangement of key functional groups. nih.govresearchgate.net Alternatively, in fragment-based design, the molecule can be deconstructed into its constituent parts (propargyl amide, allyl group). These fragments can be computationally "docked" into a target's active site, and then linked together or grown to create new, potent molecules. researchgate.net

Machine Learning and AI: Modern approaches utilize deep learning and other machine learning algorithms to generate novel molecular structures. buckingham.ac.uk A generative model could be trained on a large library of known bioactive compounds and then used to design new molecules that incorporate the key features of the 2-Propynamide, N-2-propenyl- scaffold but are optimized for a specific target or property profile. rjpbr.comnih.gov

These in silico methods significantly accelerate the design-build-test-learn cycle in chemical and drug discovery, reducing costs and enabling the exploration of a much larger chemical space than would be possible through experimental methods alone. nih.gov

Research Applications in Specific Fields Excluding Clinical/dosage/safety

Role in Organic Synthesis and Method Development

In the realm of organic synthesis, N-allylpropiolamide has emerged as a significant precursor and reagent, facilitating the development of novel synthetic methodologies and enabling the construction of intricate molecular frameworks.

Precursor for Complex Heterocycles

A primary application of 2-Propynamide, N-2-propenyl- is in the synthesis of complex nitrogen-containing heterocycles. The intramolecular cyclization of N-allyl propiolamides is a highly efficient, economical, and operationally simple strategy for constructing substituted γ-lactams, which are core structures in numerous biologically active natural compounds. researchgate.netsemanticscholar.org This synthetic strategy has garnered considerable attention due to its high efficiency and atom economy. researchgate.net

Various transition metal catalysts have been employed to facilitate this transformation, leading to a diverse range of substituted γ-lactams. The choice of catalyst and reaction conditions can influence the structure and stereochemistry of the resulting heterocyclic product.

| Catalyst System | Resulting Heterocycle | Reference |

| Palladium(II) chloride | (E)-α-halomethylene-γ-lactams | scispace.com |

| Palladium(0) complexes | α-phenylmethylene-γ-lactams (via tandem cyclization/Suzuki coupling) | scispace.com |

| Rhodium complexes | Functionalized γ-lactams | researchgate.net |

| Gold(I) complexes | Aza-bicyclo[3.2.0]hept-6-en-2-ones or tricarbonyl compounds | rsc.org |

| Silver(I) complexes | Cycloisomerization to γ-lactams | semanticscholar.org |

For instance, treatment of N-allyl propiolamides with a palladium(II) chloride catalyst in acetic acid at 50 °C yields (E)-α-halomethylene-γ-lactams in high isolated yields. scispace.com Furthermore, a palladium(0)-catalyzed tandem cyclization/Suzuki coupling reaction of N-allyl propiolamides with phenylboronic acid provides a route to α-phenylmethylene-γ-lactams. scispace.com Rhodium catalysts have also proven effective for the cycloisomerization of N-allyl propiolamides into functionalized γ-lactams. researchgate.net Gold-catalyzed reactions have been shown to produce either aza-bicyclo[3.2.0]hept-6-en-2-ones or tricarbonyl compounds depending on the reaction atmosphere. rsc.org

Beyond γ-lactams, the allyl and propargyl moieties within the molecule can be utilized for the synthesis of other N-heterocycles such as aziridines, pyrrolidines, and piperazines through various synthetic strategies. benthamscience.com

Building Block for Natural Product Synthesis

While 2-Propynamide, N-2-propenyl- is a versatile building block for the synthesis of complex heterocyclic structures that are prevalent in natural products, specific examples of its direct application in the total synthesis of named natural products are not extensively documented in readily available scientific literature. The methodologies developed using this compound, particularly for the synthesis of substituted γ-lactams, provide a valuable toolbox for synthetic chemists. These developed routes hold significant potential for application in the construction of natural product skeletons. The γ-lactam motif is a key structural feature in a wide array of biologically active natural products, and the efficient synthesis of these core structures is a critical step in their total synthesis.

Reagent in Organic Transformations

2-Propynamide, N-2-propenyl- also serves as a reagent in various organic transformations beyond simple cyclizations. For example, it can undergo transformations that modify its core structure to introduce new functionalities. A notable example is the copper-catalyzed allylation of 3-trimethylsilyl-2-propynamides, which, following desilylation, yields 3-allyl-2-propynamides. This reaction demonstrates the utility of the propynamide backbone in constructing more complex acyclic structures.

The reactivity of the alkyne and alkene functionalities allows for a range of other potential transformations, including cycloaddition reactions. mdpi.com The 1,3-dipolar cycloaddition of various dipoles to the alkene or alkyne moiety can lead to the formation of a variety of five-membered heterocyclic rings. mdpi.comuchicago.edu

Contributions to Materials Science and Polymer Chemistry

The application of 2-Propynamide, N-2-propenyl- in materials science and polymer chemistry is not as well-documented as its role in organic synthesis. The presence of two distinct polymerizable groups, the alkyne and the alkene, suggests its potential as a monomer or cross-linking agent for the development of novel polymers. However, specific research detailing the polymerization of this compound and the properties of the resulting materials is limited in the available literature.

Development of Novel Polymeric Materials

In principle, the dual functionality of 2-Propynamide, N-2-propenyl- could be exploited to create polymers with unique architectures. Selective polymerization of one functional group while leaving the other intact would lead to linear polymers with pendant reactive groups. These pendant groups could then be used for post-polymerization modifications to introduce specific functionalities or for cross-linking to form network polymers. For instance, radical polymerization could potentially target the alkene group, leaving the alkyne available for subsequent "click" chemistry reactions. However, detailed studies on the controlled and selective polymerization of this specific monomer are not widely reported.

Functional Polymers for Specific Applications (e.g., Responsive Materials, Coatings)

While there is extensive research on functional polymers for applications such as responsive materials and coatings, the direct use of 2-Propynamide, N-2-propenyl- in these areas is not prominently featured in the scientific literature. The incorporation of both alkyne and alkene functionalities could theoretically lead to materials with interesting properties. For example, the rigid alkyne unit could impart specific thermal or mechanical properties to a polymer, while the allyl group could be used for cross-linking to form robust coatings.

The development of "smart" or responsive polymers that change their properties in response to external stimuli is a significant area of materials research. While polymers containing either alkene or alkyne groups have been used to create responsive materials, the specific contribution of 2-Propynamide, N-2-propenyl- to this field has not been established. Further research would be needed to explore the potential of polymers derived from this monomer to exhibit responsive behaviors, such as thermal or pH sensitivity, and their suitability for applications in coatings, hydrogels, or other advanced materials.

Catalysis and Ligand Design Research

The unique electronic and steric properties of 2-Propynamide, N-2-propenyl- make it a promising candidate for applications in catalysis, both as a ligand precursor for metal-organic catalysis and in the realm of organocatalysis.

The nitrogen atom of the amide group, along with the π-systems of the allyl and propargyl groups, can coordinate with a variety of transition metals. This allows 2-Propynamide, N-2-propenyl- to act as a versatile ligand precursor. The presence of two different unsaturated functionalities offers several possibilities for ligand design:

Chelation: The molecule can act as a bidentate or even tridentate ligand, depending on the metal center and the reaction conditions. The coordination of both the allyl and propargyl groups to a metal center can create a specific steric and electronic environment that can influence the outcome of a catalytic reaction.

Post-Coordination Modification: Once coordinated to a metal center, the allyl or propargyl group can be further functionalized. This allows for the synthesis of a library of related ligands with fine-tuned properties, starting from a single precursor. For example, the propargyl group can be used to attach the metal complex to a solid support via click chemistry, facilitating catalyst recovery and reuse.

Hemilabile Ligands: The differential binding affinities of the allyl and propargyl groups to a metal center could lead to hemilabile ligand behavior. A hemilabile ligand is one that can reversibly bind and unbind to the metal center during a catalytic cycle. This can open up a coordination site for substrate binding and activation, leading to enhanced catalytic activity.

Research in this area is focused on the synthesis of novel metal complexes and their application in various catalytic transformations, such as cross-coupling reactions, hydrogenation, and polymerization. The ability to synthesize chiral versions of this ligand also opens up possibilities in asymmetric catalysis.

While less explored, the potential for 2-Propynamide, N-2-propenyl- to be used in organocatalysis is also significant. The amide functionality can participate in hydrogen bonding, which is a key interaction in many organocatalytic systems. Furthermore, the allyl and propargyl groups can be functionalized with catalytically active moieties.

For instance, the propargyl group could be converted into a triazole ring bearing a hydrogen-bond donor or a Lewis basic site. The allyl group could be functionalized with a chiral amine or a phosphine. This modular approach would allow for the creation of a diverse range of organocatalysts from a single, readily available starting material.

Bioconjugation Chemistry Research (Focus on chemical methodology, not clinical application)

The presence of both an alkyne and an alkene in a single, relatively small molecule makes 2-Propynamide, N-2-propenyl- a highly attractive tool in the field of bioconjugation chemistry. These two functional groups are bioorthogonal, meaning they can react selectively with their respective partners in a complex biological environment without interfering with native biochemical processes.

Dual-Functional Linker:

This molecule can serve as a heterobifunctional linker, enabling the connection of two different biomolecules or a biomolecule and a reporter molecule.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne is a well-established reaction partner for azides in the highly efficient and specific CuAAC "click" reaction. This reaction is widely used to label proteins, nucleic acids, and other biomolecules.

Thiol-Ene Reaction: The allyl group can react with thiols, such as those found in cysteine residues of proteins, via a radical-mediated thiol-ene reaction. This provides an alternative and orthogonal conjugation strategy to the CuAAC reaction.

The ability to perform two distinct and orthogonal conjugation reactions on a single linker molecule opens up possibilities for: